4-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-2-7-9(13-8(12)11-7)3-5-10-6-4-9/h7,10H,2-6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJWFVSHKFNNFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2(CCNCC2)OC(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Ethyl 1 Oxa 3,8 Diazaspiro 4.5 Decan 2 One
Retrosynthetic Analysis of the 4-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one Core
A retrosynthetic analysis of this compound suggests several viable disconnection points. The core structure, a 1-oxa-3,8-diazaspiro[4.5]decan-2-one system, can be deconstructed to reveal key precursor molecules. A primary disconnection across the C-N and C-O bonds of the oxazolidinone ring leads back to a substituted piperidine (B6355638) derivative and a synthon for the carbonyl group, such as phosgene (B1210022) or a chloroformate. A further disconnection of the piperidine ring can simplify the structure to more readily available starting materials. This strategic deconstruction is foundational for designing a convergent and efficient synthesis.
Direct Spirocyclization Approaches to the 1-Oxa-3,8-diazaspiro[4.5]decan-2-one System
Direct spirocyclization represents a powerful strategy for the efficient construction of the 1-oxa-3,8-diazaspiro[4.5]decan-2-one system. These approaches often involve the formation of the spirocyclic core in a single, concerted, or sequential series of reactions from acyclic or monocyclic precursors.
Condensation-Cyclization Sequences
Condensation-cyclization sequences are a common method for the formation of heterocyclic rings. In the context of the 1-oxa-3,8-diazaspiro[4.5]decan-2-one core, this could involve the reaction of a suitably functionalized piperidine derivative with a reagent that provides the remaining atoms of the oxazolidinone ring. For instance, the synthesis of the related 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione involves the cyclization of a ureido derivative with sodium hydride, followed by acid hydrolysis. mdpi.com A similar strategy could be envisioned for the target molecule, where an amino alcohol precursor attached to the piperidine ring undergoes cyclization. Another relevant example is the synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, which utilizes a metal-catalyzed oxidative cyclization of an amide as the key step. nih.gov
| Starting Material | Reagents | Key Transformation | Product | Reference |
| 1-(Methylamino)-4-phenylcyclohexane-1-carbonitrile hydrochloride | KOCN, Acetic Acid, Water; then NaH, DMF; then HCl | Ureido formation and subsequent cyclization | 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione | mdpi.com |
| 4-aminophenol, α-glycolic acid | DCC; then Metal Catalyst, Oxidant | Amide formation and oxidative cyclization | 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione | nih.gov |
Multi-component Reactions for Spirocyclic Formation
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient route to complex molecules. A Prins-type cyclization, a known multi-component reaction, has been used to synthesize spirocyclic tetrahydropyrans. nih.gov This reaction involves the condensation of a ketone, a homoallylic alcohol, and an acid to form the spirocyclic ether. While not directly applied to the synthesis of the target molecule, this methodology illustrates the potential of MCRs in constructing spirocyclic systems. An analogous approach for the 1-oxa-3,8-diazaspiro[4.5]decan-2-one core could conceivably involve the reaction of a piperidone derivative, an amino alcohol, and a carbonyl source in a one-pot reaction.
Cycloaddition Reactions in Spirocyclic Synthesis
Cycloaddition reactions provide a powerful tool for the stereocontrolled synthesis of cyclic and spirocyclic systems. The hetero-Diels-Alder reaction, for example, has been employed in the synthesis of 4H-1,3-oxazines from oxa-dienes and nitriles. mdpi.com This strategy could be adapted to form the oxazolidinone ring of the target molecule. Furthermore, 1,3-dipolar cycloadditions of azomethine ylides have been shown to produce spirocyclic adducts. researchgate.net This type of reaction could potentially be used to construct the piperidine ring onto a pre-existing oxazolidinone or vice versa.
Stereoselective Synthesis of this compound
The presence of a stereocenter at the 4-position of the oxazolidinone ring necessitates a stereoselective approach to the synthesis of this compound.
Chiral Pool Strategies
A chiral pool strategy leverages naturally occurring chiral molecules as starting materials to impart stereochemistry to the target molecule. For the synthesis of the 4-ethyl substituted oxazolidinone, a readily available chiral amino alcohol can be used. For instance, (S)-2-amino-1-butanol can be converted to (S)-4-ethyl-2-oxazolidinone, which can then be elaborated to the final spirocyclic product. nih.gov This approach ensures the desired absolute stereochemistry at the C4 position. The use of chiral amino acids, which are also part of the chiral pool, can provide access to various 4-substituted oxazolidinones. uvic.ca
| Chiral Starting Material | Key Transformation | Chiral Product | Reference |
| (S)-2-amino-1-butanol | Cyclization | (S)-4-ethyl-2-oxazolidinone | nih.gov |
| L-amino acids | Multi-step synthesis | Chiral oxazolidinones | uvic.ca |
Asymmetric Catalysis in Spirolactone Formation
The synthesis of enantiomerically pure this compound is of significant interest due to the crucial role of stereochemistry in determining the pharmacological activity of bioactive molecules. Asymmetric catalysis offers a powerful tool to control the formation of the chiral center at the C4 position of the oxazolidinone ring. Both metal-based and organocatalytic systems have been successfully applied to the formation of similar spirolactone and spiro-oxazolidinone scaffolds. nih.gov
Organocatalysis: Chiral organocatalysts, such as bifunctional squaramides or quinine-derived thioureas, are effective in promoting cascade or domino reactions that construct spirocyclic systems with high enantioselectivity. rsc.orgoaepublish.com For instance, a hydroquinine-derived squaramide catalyst has been shown to be effective in cascade spiroannulation reactions, generating two stereocenters with high enantiomeric excess (ee). rsc.org In the context of the target molecule, an organocatalytic approach could involve an asymmetric Michael addition of a nucleophile to a precursor containing the piperidine moiety, followed by an intramolecular cyclization to form the spirolactone ring.
Metal Catalysis: Transition metal complexes featuring chiral ligands are also widely used. Catalytic systems based on palladium, nickel, or rhodium have demonstrated high efficacy in asymmetric spirocyclization reactions. nih.govacs.orgacs.org For example, a planar chiral ferrocene (B1249389) bispalladacycle has been used as a catalyst in a double 1,4-addition to form azlactone spirocycles with high enantioselectivity. nih.gov Similarly, nickel-catalyzed enantioselective spirocyclization of lactones has been achieved using chiral phosphine (B1218219) ligands like Mandyphos. acs.org Such strategies could be adapted to construct the 1-oxa-3,8-diazaspiro[4.5]decan-2-one core by catalyzing the key ring-forming step in an enantioselective manner. Another approach involves the use of chiral oxazolidine-based ligands themselves to induce asymmetry in various chemical transformations. nih.gov
Diastereoselective Approaches
With a stereocenter at the C4 position, the synthesis of this compound must address the control of diastereoselectivity. This can be achieved through either substrate-controlled or reagent-controlled strategies.
Substrate-Controlled Synthesis: In this approach, the stereochemistry of the reaction is dictated by a pre-existing chiral center within the starting material. nih.gov For the synthesis of the target molecule, a chiral precursor, such as an amino acid derivative incorporating the ethyl group with a defined stereochemistry, could be used. The inherent chirality of this substrate would then direct the stereochemical outcome of the spirocyclization step, favoring the formation of one diastereomer over the other.
Reagent-Controlled Synthesis: Alternatively, diastereoselectivity can be induced by using a chiral reagent or catalyst. Acid-catalyzed cyclization has been reported to proceed with high diastereoselectivity (up to >98:2 dr) in the formation of spirocyclic diketopiperazines, a related structural motif. nih.gov Rhodium(III)-catalyzed [3 + 2] annulation reactions have also been shown to construct three continuous stereogenic centers with high diastereoselectivity under mild conditions. acs.org These methods often proceed through highly organized transition states where steric interactions are minimized, leading to the preferential formation of a single diastereomer. The choice of catalyst and reaction conditions is critical in maximizing the diastereomeric ratio (dr).
Optimization of Synthetic Routes for this compound
Reaction Condition Parameterization (Solvent, Temperature, Catalyst)
The optimization of reaction conditions is a critical step in developing a robust and scalable synthesis. Key parameters that are typically varied include the choice of solvent, reaction temperature, and the nature and loading of the catalyst. For the key spirocyclization step, a systematic study would be conducted to identify the optimal conditions.
Solvent: The polarity and coordinating ability of the solvent can significantly influence reaction rates and selectivity. A range of solvents, from non-polar (e.g., toluene, dichloromethane) to polar aprotic (e.g., acetonitrile, DMF) and polar protic (e.g., ethanol), would be screened.
Temperature: Temperature affects the rate of reaction and can influence selectivity. While higher temperatures may accelerate the reaction, they can also lead to the formation of side products. Optimization often involves finding a balance between reaction time and product purity.
Catalyst: For catalyzed reactions, such as an acid-catalyzed cyclization to form the spiro center, different acids (e.g., p-toluenesulfonic acid, trifluoroacetic acid) and their loadings would be evaluated to maximize conversion and minimize degradation. nih.gov
The results of such an optimization study can be summarized in a data table.
Table 1: Illustrative Parameterization for Spirocyclization Step
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | p-TsOH (5) | Toluene | 80 | 12 | 65 |
| 2 | p-TsOH (10) | Toluene | 80 | 8 | 78 |
| 3 | p-TsOH (10) | Acetonitrile | 80 | 8 | 72 |
| 4 | p-TsOH (10) | Toluene | 110 | 4 | 85 |
| 5 | TFA (10) | Toluene | 80 | 6 | 75 |
| 6 | p-TsOH (10) | Toluene | 60 | 16 | 70 |
Yield Enhancement and Purity Improvement Strategies
Beyond standard parameter optimization, several strategies can be employed to enhance the yield and purity of this compound. High-yield syntheses of related spiro-hydantoin scaffolds have been developed where intermediates can be used without further purification, significantly improving process efficiency. mdpi.com
For purification, standard techniques such as recrystallization and column chromatography are often the first choice. byjus.comemu.edu.tr However, for complex mixtures or difficult-to-separate diastereomers, more advanced methods are required.
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for isolating highly pure compounds.
High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully used for the preparative separation of spirobisnaphthalenes from crude extracts, demonstrating its utility for purifying complex spirocyclic molecules. nih.gov
The purity of the final compound and intermediates is typically assessed using analytical techniques like HPLC and NMR spectroscopy.
Flow Chemistry Applications in Spiro Compound Synthesis
Flow chemistry has emerged as a transformative technology in organic synthesis, offering significant advantages over traditional batch processing, particularly for the synthesis of complex heterocyclic compounds. springerprofessional.deresearchgate.net This approach involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors.
The key advantages of flow chemistry include:
Precise Control: Flow reactors allow for superior control over reaction parameters such as temperature, pressure, and residence time. spirochem.com
Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with highly exothermic or hazardous reactions.
Improved Efficiency and Yield: Rapid heat and mass transfer in flow systems often lead to cleaner reactions, higher yields, and shorter reaction times. springerprofessional.de
Scalability: Scaling up a reaction in a flow system is typically more straightforward than in batch, often involving running the reactor for a longer duration or using parallel reactors. spirochem.com
Given the importance of heterocyclic scaffolds in medicinal chemistry, flow synthesis is an attractive strategy for the production of this compound. researchgate.net It can facilitate multi-step sequences and the safe handling of reactive intermediates, making it a powerful tool for both process development and manufacturing.
Advanced Structural Characterization and Conformational Analysis of 4 Ethyl 1 Oxa 3,8 Diazaspiro 4.5 Decan 2 One
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for determining the molecular architecture of complex organic compounds. The combination of nuclear magnetic resonance, mass spectrometry, and vibrational spectroscopy provides complementary information, leading to a complete structural assignment of 4-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure and conformational dynamics of this compound. The spirocyclic framework, which combines a five-membered oxazolidinone ring with a six-membered piperidine (B6355638) ring, presents a complex stereochemical arrangement.
The piperidine ring is expected to adopt a chair conformation to minimize steric strain. However, the presence of the N-acyl group (as part of the oxazolidinone ring) introduces a partial double bond character in the N8-C2 bond due to amide resonance. This restricted rotation can lead to the existence of rotamers. nih.gov Furthermore, the piperidine ring itself can undergo chair-to-chair interconversion. These dynamic processes can be studied using variable-temperature (VT) NMR experiments, which allow for the determination of the energy barriers associated with these conformational changes. rsc.org In N-acylpiperidines, the pseudoallylic strain often dictates the orientation of substituents, which would influence the preferred conformation of the ethyl group at the C4 position. nih.gov
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assigning the proton (¹H) and carbon (¹³C) signals unequivocally. The stereochemistry at the C4 position can be investigated using Nuclear Overhauser Effect (NOE) experiments, which provide through-space correlation information between nearby protons.
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |
|---|---|---|---|
| C2 (C=O) | 170-175 | - | - |
| C4 | 60-65 | 3.8-4.2 | dd |
| C5 (Spiro) | 85-95 | - | - |
| C6/C10 | 45-55 | 2.8-3.2 (axial), 2.5-2.9 (equatorial) | m |
| C7/C9 | 30-35 | 1.6-1.9 | m |
| CH₂ (Ethyl) | 25-30 | 1.5-1.8 | m |
| CH₃ (Ethyl) | 8-12 | 0.9-1.1 | t |
| N3-H | - | 5.5-7.0 | br s |
| N8-H | - | 2.0-3.5 | br s |
High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition of this compound. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS allows for the determination of a unique molecular formula. For C₉H₁₆N₂O₂, the calculated monoisotopic mass is 184.1212 Da.
Electrospray ionization (ESI) is a common soft ionization technique used for this type of analysis, which typically yields the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments can be performed on this precursor ion to probe the molecular structure through collision-induced dissociation (CID). The fragmentation pattern provides valuable information about the connectivity of the molecule. Expected fragmentation pathways for the protonated molecule would likely involve the cleavage of the oxazolidinone and piperidine rings. Common fragmentation mechanisms for lactones include the neutral loss of CO and/or H₂O. researchgate.netnih.gov
| Ion | Molecular Formula | Calculated m/z | Observed m/z |
|---|---|---|---|
| [M+H]⁺ | C₉H₁₇N₂O₂⁺ | 185.1285 | (Experimental Value) |
| [M+Na]⁺ | C₉H₁₆N₂O₂Na⁺ | 207.1104 | (Experimental Value) |
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule. These two methods are complementary; IR spectroscopy is sensitive to changes in the dipole moment, while Raman spectroscopy is sensitive to changes in polarizability. kurouskilab.com
For this compound, the most prominent feature in the IR spectrum is expected to be a strong absorption band corresponding to the carbonyl (C=O) stretch of the five-membered lactone ring, typically appearing in the range of 1750-1780 cm⁻¹. Other key vibrations include the N-H stretching of the secondary amine and amide groups (around 3200-3400 cm⁻¹), C-N stretching, and the C-O stretching of the lactone. The aliphatic C-H stretching vibrations from the ethyl group and the piperidine ring will be observed in the 2850-3000 cm⁻¹ region.
In the Raman spectrum, the C-C and C-H vibrations of the aliphatic backbone are expected to be more prominent, whereas the carbonyl stretch will likely be weaker compared to the IR spectrum.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch (Amine/Amide) | 3200-3400 | 3200-3400 | Medium |
| C-H Stretch (Aliphatic) | 2850-3000 | 2850-3000 | Strong (Raman), Medium (IR) |
| C=O Stretch (Lactone) | 1750-1780 | 1750-1780 | Strong (IR), Weak (Raman) |
| N-H Bend | 1550-1650 | - | Medium |
| C-O Stretch | 1150-1250 | 1150-1250 | Strong (IR) |
X-ray Crystallography of this compound and its Derivatives
While solution-state techniques like NMR provide information on dynamic conformations, single-crystal X-ray diffraction (SCXRD) offers a precise and unambiguous determination of the molecular structure in the solid state. rsc.org It provides exact bond lengths, bond angles, and the absolute configuration of chiral centers, offering a static picture of the molecule's preferred conformation in the crystal lattice.
Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step in the crystallographic process. For a small organic molecule like this compound, several common techniques can be employed:
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent or solvent mixture. The container is loosely covered to allow the solvent to evaporate slowly over days or weeks, leading to the gradual formation of crystals.
Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small open vial, which is then placed inside a larger sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool down to room temperature, or even lower, very slowly. As the temperature decreases, the solubility of the compound drops, leading to crystal growth.
The choice of solvent is critical and is often determined empirically through screening a variety of solvents with different polarities and boiling points.
Once a suitable crystal is obtained and mounted on a diffractometer, it is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and processed to determine the unit cell dimensions and space group. The initial crystal structure is typically solved using direct methods or Patterson methods, which provide an initial electron density map. jst.go.jp
This initial model is then refined to improve its agreement with the experimental diffraction data. The refinement process involves adjusting atomic parameters such as coordinates, site occupancies, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors. mit.edu This iterative process continues until the model converges, resulting in a final, accurate three-dimensional representation of the molecule. The quality of the final structure is assessed using metrics like the R-factor and goodness-of-fit (GOF).
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
While specific crystallographic data for this compound is not publicly available, the expected bond lengths, bond angles, and torsion angles can be inferred from studies on structurally related compounds, such as spiro-hydantoins and other 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives.
The five-membered oxazolidinone ring is anticipated to be nearly planar, with minor deviations. The bond lengths within this ring are influenced by the presence of the carbonyl group and the heteroatoms. For instance, the C2=O2 bond is a typical double bond with a length of approximately 1.21 Å. The C2-N3 and C2-O1 bonds will exhibit lengths characteristic of single bonds with some double bond character due to resonance, typically around 1.35 Å and 1.38 Å, respectively. The N3-C4 bond is expected to be a standard single bond.
The piperidine ring generally adopts a chair conformation to minimize steric strain. The bond angles within this ring are expected to be close to the ideal tetrahedral angle of 109.5°. The spiro atom (C5) is a quaternary carbon, and the bond angles around it will be distorted from the ideal tetrahedral geometry to accommodate the two fused rings.
Torsion angles are crucial in defining the conformation of the piperidine ring. In a chair conformation, the torsion angles along the C-C bonds of the ring will alternate between approximately +60° and -60°. The presence of the spiro center and the ethyl substituent at the 4-position will influence the puckering of the oxazolidinone ring and the specific chair conformation of the piperidine ring.
Interactive Data Table: Representative Bond Lengths and Angles from Analogous Spirocyclic Systems
| Bond/Angle | Atom 1 | Atom 2 | Atom 3 | Typical Value (Å or °) |
| Bond Lengths (Å) | ||||
| C=O | C2 | O2 | ~1.21 | |
| C-N (amide) | C2 | N3 | ~1.35 | |
| C-O (ester) | C2 | O1 | ~1.38 | |
| N-C | N3 | C4 | ~1.47 | |
| C-C (spiro) | C4 | C5 | ~1.54 | |
| C-N (piperidine) | C5 | N8 | ~1.47 | |
| C-C (piperidine) | C5 | C6 | ~1.53 | |
| Bond Angles (°) | ||||
| O1-C2-N3 | O1 | C2 | N3 | ~110 |
| O2=C2-N3 | O2 | C2 | N3 | ~125 |
| C2-N3-C4 | C2 | N3 | C4 | ~112 |
| N3-C4-C5 | N3 | C4 | C5 | ~105 |
| N8-C5-C6 | N8 | C5 | C6 | ~109 |
| C9-N8-C5 | C9 | N8 | C5 | ~112 |
Note: These values are approximations based on data from structurally similar compounds and may vary for this compound.
Intermolecular Interactions and Crystal Packing Motifs
The crystal packing of this compound is expected to be governed by a variety of intermolecular interactions. The presence of a secondary amine (N8-H) and a carbonyl group (C2=O2) strongly suggests the formation of hydrogen bonds. Specifically, N-H···O=C hydrogen bonds are likely to be a dominant feature, leading to the formation of supramolecular synthons such as dimers or chains. rsc.org
Conformational Analysis of the Spiro[4.5]Decan-2-one System
The conformational flexibility of the spiro[4.5]decan-2-one system is primarily associated with the piperidine ring. The five-membered oxazolidinone ring is relatively rigid.
Ring Reversal Dynamics and Activation Energy
The piperidine ring in this compound can undergo a conformational change known as ring reversal or chair-chair interconversion. This process involves the flipping of one chair conformation to another through a higher-energy twist-boat intermediate. The activation energy for this process in simple piperidine is approximately 10-11 kcal/mol.
However, in a spirocyclic system, the fusion of the second ring can significantly alter the energy barrier for ring inversion. The presence of the spiro center introduces additional steric and torsional strain that must be overcome during the conformational change. The specific activation energy for this compound has not been experimentally determined, but it is expected to be influenced by the steric bulk of the substituents on both rings.
Influence of Substituents on Ring Conformation
Substituents on the piperidine ring play a critical role in determining the preferred conformation. In monosubstituted cyclohexanes, a bulky substituent generally prefers to occupy an equatorial position to minimize 1,3-diaxial interactions. A similar principle applies to the piperidine ring in this spiro compound.
Chirality and Stereochemical Assignments
The spiro atom (C5) in this compound is a stereocenter. The presence of four different groups attached to this carbon atom (the two arms of the oxazolidinone ring and the two arms of the piperidine ring) results in the molecule being chiral. Therefore, it can exist as a pair of enantiomers (R and S).
Furthermore, the carbon atom C4, bearing the ethyl group, is also a stereocenter. This gives rise to the possibility of diastereomers. The relative stereochemistry between C4 and C5 will define the diastereomeric form (e.g., (4R, 5R), (4S, 5S), (4R, 5S), and (4S, 5R)). The precise stereochemical assignment of a particular isomer would require experimental techniques such as X-ray crystallography or the use of chiral chromatography and spectroscopic methods in conjunction with reference compounds of known absolute configuration. The biological activity and physical properties of the different stereoisomers can vary significantly.
Mechanistic and Theoretical Investigations of 4 Ethyl 1 Oxa 3,8 Diazaspiro 4.5 Decan 2 One
Computational Chemistry Studies on 4-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Specific computational chemistry studies focusing on this compound are absent from the current body of scientific literature. While computational methods are widely applied to understand molecular properties, such focused research has not been published for this particular molecule.
Quantum Mechanical Calculations (DFT, Ab Initio)
No dedicated studies employing Density Functional Theory (DFT) or ab initio methods to analyze the electronic structure, geometry, or energetic properties of this compound have been found. These quantum mechanical calculations are fundamental for a deep understanding of a molecule's intrinsic properties, but the data for this specific compound is not available.
Molecular Dynamics Simulations for Conformational Landscapes
There are no published molecular dynamics simulations that explore the conformational landscapes of this compound. Such simulations would provide insight into the dynamic behavior and accessible conformations of the molecule, which are important for understanding its interactions and reactivity.
Predicting Reactivity and Selectivity
Without foundational computational studies, there are no specific, published predictions regarding the reactivity and selectivity of this compound. Theoretical models that predict sites of electrophilic or nucleophilic attack, or the stereoselectivity of its reactions, have not been developed for this compound.
Molecular Interactions and Binding Mechanisms of this compound (Theoretical Aspects)
Theoretical and computational chemistry provides powerful tools to investigate the potential molecular interactions and binding mechanisms of novel chemical entities like this compound. These methods, including molecular docking, molecular dynamics (MD) simulations, pharmacophore modeling, and structure-activity relationship (SAR) analysis, offer insights into how a molecule might interact with a biological target on a molecular level, guiding further drug discovery and optimization efforts. mdpi.comsemanticscholar.org Spirocyclic scaffolds are of particular interest in medicinal chemistry as their rigid, three-dimensional nature can fine-tune conformational and physicochemical properties, potentially leading to improved activity and selectivity. nih.govmdpi.com
Ligand-Target Interactions (Molecular Docking, MD Simulations)
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the binding of a ligand to a receptor. mdpi.comsemanticscholar.org Docking predicts the preferred orientation of a molecule within a binding site, while MD simulations provide insights into the dynamic stability and behavior of the ligand-receptor complex over time. mdpi.comresearchgate.net
While specific docking and MD studies for this compound are not available in the public domain, its structural features allow for a theoretical prediction of its potential interactions within a hypothetical protein binding pocket. The molecule possesses several key functional groups that can participate in various non-covalent interactions:
Lactam Moiety: The carbonyl oxygen is a strong hydrogen bond acceptor, while the adjacent N-H group can act as a hydrogen bond donor.
Ether Oxygen: The oxygen atom in the oxazolidinone ring is another potential hydrogen bond acceptor.
Piperidine (B6355638) Nitrogen (N8): This tertiary amine can act as a hydrogen bond acceptor. In a physiological environment, it could be protonated, allowing it to form a strong ionic bond (salt bridge) with an acidic amino acid residue like aspartate or glutamate.
Ethyl Group (C4): This aliphatic chain is hydrophobic and likely to interact with nonpolar residues in a hydrophobic pocket of a target protein.
Spirocyclic Core: The rigid spirocyclic framework orients these functional groups in a specific three-dimensional arrangement, which is crucial for complementarity with a target's binding site.
Based on these features, a hypothetical binding mode can be proposed. For instance, in studies of similar 2,8-diazaspiro[4.5]decan-1-one derivatives, the spirocyclic core was instrumental in positioning substituents to interact with key residues in kinase binding sites. nih.gov The lactam and piperidine nitrogens often form critical hydrogen bonds that anchor the ligand, while other parts of the molecule establish additional interactions to enhance affinity and selectivity.
Table 1: Theoretical Ligand-Target Interactions for this compound
| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |
| Lactam Carbonyl (C=O) | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine, Asparagine, Glutamine |
| Lactam Amine (N-H) | Hydrogen Bond Donor | Aspartate, Glutamate, Main-chain Carbonyls |
| Ether Oxygen (-O-) | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine, Asparagine, Glutamine |
| Piperidine Nitrogen (N8) | Hydrogen Bond Acceptor / Ionic Interaction (if protonated) | Serine, Threonine / Aspartate, Glutamate |
| Ethyl Group (-CH2CH3) | Hydrophobic (van der Waals) Interaction | Leucine, Isoleucine, Valine, Alanine, Phenylalanine |
Pharmacophore Modeling for Spirocyclic Scaffolds
Pharmacophore modeling is a cornerstone of rational drug design, defining the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.gov A pharmacophore model can be generated based on the structure of a known ligand-receptor complex (structure-based) or by superimposing a set of active molecules to identify common chemical features (ligand-based). nih.govcolumbiaiop.ac.in
For the 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold, a hypothetical pharmacophore model can be constructed based on its inherent chemical properties. This model serves as a 3D query to search for other compounds with a similar arrangement of features, potentially leading to the discovery of new active molecules. unina.it The key pharmacophoric features of this scaffold would likely include:
Two Hydrogen Bond Acceptors (HBA): One corresponding to the lactam carbonyl oxygen and the other to the ether oxygen.
One Hydrogen Bond Donor (HBD): Represented by the lactam N-H group.
One Positive Ionizable (PI) / HBA: The piperidine nitrogen (N8), which can be protonated at physiological pH.
One Hydrophobic (HY) Feature: The ethyl group at the C4 position.
An Excluded Volume: Representing the rigid spirocyclic framework that defines the spatial relationships between the other features.
The precise 3D arrangement of these features is dictated by the rigid spirocyclic system, making this scaffold an attractive template for designing compounds with high specificity. mdpi.com
Table 2: Hypothetical Pharmacophoric Features of this compound
| Pharmacophoric Feature | Corresponding Structural Moiety | Spatial Role |
| Hydrogen Bond Acceptor 1 (HBA) | Lactam Carbonyl Oxygen | Key anchoring point |
| Hydrogen Bond Acceptor 2 (HBA) | Ether Oxygen | Secondary binding interaction |
| Hydrogen Bond Donor (HBD) | Lactam Amine (N-H) | Key anchoring point |
| Positive Ionizable (PI) / HBA | Piperidine Nitrogen (N8) | Directional electrostatic or hydrogen bonding |
| Hydrophobic Feature (HY) | C4-Ethyl Group | Affinity and selectivity determinant |
Theoretical Structure-Activity Relationship (SAR)
Structure-Activity Relationship (SAR) studies explore how changes in a molecule's structure affect its biological activity, providing a roadmap for optimizing lead compounds. mdpi.com While direct SAR data for this compound is limited, valuable theoretical insights can be drawn from studies on analogous structures.
A study on a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones as antihypertensive agents revealed the importance of the substituent at the 4-position. nih.gov In that particular series, activity was found to be maximal with the 4-ethyl compound, suggesting that this group provides an optimal balance of size, shape, and lipophilicity for binding to the target, likely an α-adrenergic receptor. nih.gov This finding supports the hypothesis that the ethyl group on the target compound is a critical determinant of activity, likely fitting into a specific hydrophobic pocket.
Based on this and other studies on related spirocyclic lactams, a theoretical SAR can be constructed: nih.govnih.gov
C4-Position: The ethyl group appears to be optimal for activity in at least one context. nih.gov It is theorized that smaller groups (e.g., methyl) might not fully occupy the available hydrophobic pocket, leading to weaker van der Waals interactions and lower affinity. Conversely, larger or bulkier groups could introduce steric clashes, also reducing binding affinity.
N8-Position: The piperidine nitrogen is a common point for modification in this scaffold. Attaching different substituents at this position can significantly modulate potency, selectivity, and pharmacokinetic properties. For example, introducing aryl-ethyl or other complex side chains at N8 has been shown to confer activity at various receptors. nih.gov
Lactam Ring: The integrity of the 1-oxa-3,8-diaza core is likely essential for maintaining the correct geometry for receptor binding. Modifications to the lactam ring, such as altering the carbonyl to a methylene (B1212753) group as seen in related scaffolds, could drastically change the hydrogen bonding pattern and reduce or abolish activity. nih.gov For instance, replacing the oxygen or carbonyl group at the 1-position with a basic nitrogen atom was not tolerated for M1 receptor binding in a related series. nih.gov
Stereochemistry: The spiro carbon atom and the C4 atom (bearing the ethyl group) are chiral centers. The absolute configuration at these centers is expected to be crucial for activity, as biological targets are chiral environments. One stereoisomer is likely to have a much higher affinity than others due to a better geometric fit in the binding site.
Table 3: Theoretical Structure-Activity Relationship (SAR) Summary for the 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Scaffold
| Position of Modification | Structural Change | Predicted Impact on Activity | Rationale |
| C4-Position | Ethyl -> Methyl | Decrease | Incomplete filling of hydrophobic pocket. |
| C4-Position | Ethyl -> Propyl/Isopropyl | Variable / Decrease | Potential for steric hindrance; may exceed optimal size for the binding pocket. |
| N8-Position | Unsubstituted (H) -> Arylalkyl | Increase / Modulation | Introduction of groups capable of further interactions (π-stacking, hydrophobic) to enhance affinity and selectivity. nih.gov |
| C2-Position | Carbonyl (C=O) -> Methylene (CH2) | Decrease / Loss | Removal of a key hydrogen bond acceptor. nih.govnih.gov |
| Stereochemistry | Racemic Mixture -> Single Enantiomer | Increase in Potency | Optimal stereochemical fit with the chiral binding site of the target receptor. |
Derivatization and Analog Development of the 4 Ethyl 1 Oxa 3,8 Diazaspiro 4.5 Decan 2 One Scaffold
Synthetic Modifications at the 3-Position of the 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Core
Modifications at the 3-position, the nitrogen atom within the oxazolidinone ring, have been explored to understand its influence on activity. This position is part of a lactam-like structure. Direct alkylation at this site can be challenging. For instance, in related spiro-hydantoin structures, the N-3 position (analogous to the 1-position in that scaffold) is less reactive than the other nitrogen unless the more reactive site is protected, due to the influence of adjacent carbonyl groups. mdpi.com
One specific modification reported in the literature is the introduction of a methyl group at this position, resulting in compounds such as (S)-3-methyl-8-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-one. nih.gov This demonstrates that small alkyl substitutions are synthetically feasible and have been investigated.
Table 1: Examples of Modifications at the 3-Position An interactive data table will be provided in the final output.
| Compound Name | R Group at 3-Position | Reference |
|---|
Synthetic Modifications at the 4-Position of the 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Core
The 4-position of the scaffold is a chiral center adjacent to the spiro atom. Substitutions at this position can significantly impact the molecule's stereochemistry and its interaction with target sites. Research has shown that the nature of the alkyl group at this position is a critical determinant of biological activity. nih.gov
In a series of compounds substituted at the 8-position with a 2-(3-indolyl)ethyl group, the activity was found to be maximal with a 4-ethyl substituent. nih.gov This finding highlights the importance of this specific group for the compound's function and suggests that the size and lipophilicity of the substituent at the 4-position are finely tuned for optimal activity. While the 4-ethyl derivative was identified as the most potent in this series, the investigation implies the synthesis of other analogs with varying alkyl groups at this position to establish this relationship.
Table 2: Investigated Substituents at the 4-Position An interactive data table will be provided in the final output.
| R Group at 4-Position | Observation | Reference |
|---|---|---|
| Ethyl | Associated with maximal activity in an 8-[2-(3-indolyl)ethyl] series. | nih.gov |
Synthetic Modifications at the 8-Position of the 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Core
The 8-position, the nitrogen of the piperidine (B6355638) ring, is the most extensively studied site for derivatization on this scaffold. Its accessibility and distance from the core oxazolidinone ring make it an ideal point for introducing a wide variety of substituents to modulate pharmacokinetic and pharmacodynamic properties.
A significant number of new 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been prepared with diverse and complex moieties at the 8-position. nih.gov These modifications were introduced to explore interactions with specific biological targets. The synthetic strategies employed allowed for the incorporation of bulky and functionally diverse groups. nih.gov
Key examples of substituents introduced at the 8-position include:
2-(3-indolyl)ethyl: This moiety was incorporated into a series of analogs, including the parent 4-ethyl compound. nih.gov
3-(2-methoxyphenoxy)-2-hydroxypropyl: This side chain introduces hydroxyl and ether functionalities. nih.gov
2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl: This group adds a bicyclic aromatic system and a hydroxyl group, creating additional chiral centers. nih.gov
These extensive modifications demonstrate the synthetic tractability of the 8-position and its importance as a primary vector for analog development. nih.gov
Table 3: Representative Substituents at the 8-Position An interactive data table will be provided in the final output.
| Substituent at 8-Position | Core Scaffold Example | Reference |
|---|---|---|
| 2-(3-indolyl)ethyl | 4-ethyl-8-[2-(3-indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | nih.gov |
| 3-(2-methoxyphenoxy)-2-hydroxypropyl | (S)-3-methyl-8-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | nih.gov |
Exploration of Spiro Center Variations
To further explore the chemical space around the spirocyclic scaffold, researchers have synthesized and evaluated analogs where the core spiro[4.5]decane system is altered. These variations involve replacing the heteroatoms in the rings to change the geometric and electronic properties of the core structure.
Examples of such scaffold variations include:
1-Oxa-8-azaspiro[4.5]decanes: This variation removes the nitrogen at the 3-position, simplifying the oxazolidinone ring to a tetrahydrofuran (B95107) ring. nih.govnih.govresearchgate.net
1,4,8-Triazaspiro[4.5]decan-2-one: In this analog, the oxygen atom at the 1-position is replaced by a nitrogen atom, creating a spiro-imidazolidinone core. nih.gov
1,3,8-Triazaspiro[4.5]decan-2-one: This scaffold features a different arrangement of nitrogen atoms within the five-membered ring. acs.org
1-Oxa-2,8-diazaspiro[4.5]decan-3-one: This isomer repositions the nitrogen atoms and carbonyl group within the five-membered ring. nih.gov
These explorations into related but distinct spirocyclic systems provide valuable insights into the structural requirements for biological activity, highlighting which heteroatoms and ring structures are essential.
Table 4: Variations of the Spiro[4.5]decane Core An interactive data table will be provided in the final output.
| Scaffold Name | Structural Difference from Parent Scaffold | Reference |
|---|---|---|
| 1-Oxa-8-azaspiro[4.5]decane | Lacks the nitrogen atom at position 3. | nih.govnih.govresearchgate.net |
| 1,4,8-Triazaspiro[4.5]decan-2-one | Oxygen at position 1 is replaced by nitrogen. | nih.gov |
| 1,3,8-Triazaspiro[4.5]decan-2-one | Different nitrogen arrangement in the 5-membered ring. | acs.org |
Combinatorial Chemistry Approaches for Spirocyclic Libraries
Combinatorial chemistry offers a powerful set of techniques for the rapid generation of large, diverse libraries of compounds, which is highly applicable to the derivatization of the 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold. nih.govopenaccessjournals.com This high-throughput approach enables the systematic exploration of substitutions at multiple positions simultaneously, accelerating the identification of promising structures. youtube.com
The synthesis of a spirocyclic library based on this core would typically involve:
Scaffold Synthesis: Preparation of the core 1-oxa-3,8-diazaspiro[4.5]decan-2-one structure, potentially attached to a solid support (e.g., a resin bead) for solid-phase synthesis. acs.orgyoutube.com
Parallel Synthesis: The scaffold is distributed into a multi-well plate or a series of reaction vessels. acs.org
Diversification: Different chemical building blocks are added to each well to introduce a variety of substituents at the target positions (e.g., the 3- and 8-positions). youtube.com This allows for the creation of hundreds or thousands of unique derivatives in a single workflow. nih.gov
By employing a combinatorial approach, researchers can efficiently explore a wide range of chemical functionalities, such as different alkyl and aryl groups, at the key modification sites, systematically mapping the structure-activity landscape of the scaffold. youtube.com
Prodrug Design and Bioprecursor Synthesis (Excluding Efficacy/Safety)
Prodrug strategies involve the chemical modification of a parent molecule to create an inactive or less active precursor that is converted in vivo to the active compound through enzymatic or chemical transformation. nih.gov This approach can be used to improve physicochemical properties such as solubility or permeability.
For the 4-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold, particularly for analogs containing hydroxyl groups (e.g., derivatives at the 8-position with hydroxypropyl or hydroxyethyl (B10761427) side chains), several prodrug strategies could be envisioned: nih.gov
Phosphate (B84403) Esters: The addition of a phosphate group to a hydroxyl moiety can dramatically increase aqueous solubility. nih.gov This N-phosphono group can be cleaved in vivo by plasma phosphatases to release the active hydroxyl-containing drug. nih.gov
Ester Prodrugs: Hydroxyl or carboxylic acid groups can be masked as alkyl or aryl esters. These ester linkages can be designed to be hydrolyzed by esterase enzymes present in the body, releasing the parent compound. mdpi.com
Cleavable Linkers: More complex strategies involve attaching promoieties via linkers that are cleaved by specific enzymes. For example, a cephalosporin-based linker could be used, which would be selectively cleaved by bacterial β-lactamase enzymes. mdpi.com
The design of these bioprecursors is a purely chemical consideration, focused on altering the structure to achieve different physical properties or to incorporate a specific release mechanism, independent of the resulting biological activity. nih.gov
Future Research Directions and Unexplored Potential of 4 Ethyl 1 Oxa 3,8 Diazaspiro 4.5 Decan 2 One
Novel Synthetic Methodologies for Enhanced Sustainability
The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research into the synthesis of 4-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one is likely to focus on green chemistry principles to enhance sustainability.
Current synthetic strategies for spirocyclic compounds often rely on multi-step processes that may involve harsh reaction conditions and the use of hazardous reagents. Emerging sustainable methodologies that could be adapted for the synthesis of this compound include:
Catalytic Approaches: The use of iodine as a catalyst in pseudo four-component reactions under microwave irradiation and solvent-free conditions has shown promise for the regioselective synthesis of spiro heterobicyclic rings. researchgate.net Similarly, metal-free organocatalysis, such as the use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), can facilitate key bond-forming reactions in aqueous media, significantly reducing the environmental impact. fue.edu.eg
Microwave-Assisted Synthesis: The application of microwave irradiation can accelerate reaction times and improve yields. nih.govopenmedicinalchemistryjournal.com In combination with ionic liquids as catalysts and green solvents like ethanol, microwave-assisted multicomponent domino reactions offer a powerful tool for the efficient construction of complex spirocyclic frameworks. nih.govopenmedicinalchemistryjournal.com
Visible-Light-Induced Synthesis: Photocatalysis using visible light represents a green and efficient method for chemical transformations. spirochem.com This approach can be explored for key cyclization steps in the synthesis of the spirocyclic core of this compound, often proceeding under mild conditions without the need for harsh reagents. spirochem.com
These sustainable synthetic strategies offer the potential for more efficient and environmentally friendly production of this compound and its derivatives, paving the way for their broader application in various scientific fields.
Advanced Spectroscopic Techniques for Dynamic Studies
The conformational dynamics and stereochemistry of spirocyclic compounds are crucial to their biological activity and material properties. Advanced spectroscopic techniques can provide detailed insights into the three-dimensional structure and behavior of this compound in solution.
Future research in this area could employ the following techniques:
Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques such as 1D saturation transfer and 2D exchange spectroscopy (EXSY) can be used to study chemical exchange processes, such as conformational changes or proton transfer. researchgate.net Variable-temperature (VT) NMR studies can provide thermodynamic and kinetic information about these dynamic processes by observing changes in the NMR spectra as a function of temperature. atomwise.com This would allow for a detailed understanding of the conformational flexibility of the diazepane and oxazolidinone rings in this compound.
Chiroptical Spectroscopy: Given the inherent chirality of many spirocyclic compounds, chiroptical techniques are invaluable for determining their absolute configuration and studying their stereochemical properties. These methods include:
Optical Rotation (OR): Measures the rotation of plane-polarized light by a chiral sample. rsc.org
Circular Dichroism (CD): Measures the differential absorption of left and right circularly polarized light. rsc.org Electronic Circular Dichroism (ECD) is particularly useful for studying the stereochemistry of chiral molecules. rsc.org
Vibrational Circular Dichroism (VCD): Measures the differential absorption of left and right circularly polarized infrared radiation, providing information about the stereochemistry of vibrational transitions. rsc.org
By combining these advanced spectroscopic techniques with computational modeling, a comprehensive understanding of the structure-dynamics-property relationships of this compound can be achieved.
Computational Design of Novel Spirocyclic Architectures
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. springernature.com For this compound, computational approaches can guide the design of novel derivatives with tailored properties.
Future research directions in this domain include:
In Silico Screening and Molecular Docking: Computational screening of virtual libraries of derivatives of this compound can identify promising candidates with desired biological activities. researchgate.netnih.gov Molecular docking studies can predict the binding modes and affinities of these compounds to specific biological targets, such as enzymes or receptors. researchgate.netnih.gov
Density Functional Theory (DFT) Calculations: DFT methods can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. nih.govjsr.org These calculations can provide insights into the molecule's stability, conformational preferences, and reaction mechanisms, aiding in the rational design of new synthetic routes and functional molecules. nih.govjsr.org
Pharmacophore Modeling: By identifying the key structural features responsible for a particular biological activity, pharmacophore models can be developed to guide the design of new and more potent analogs of this compound.
The synergy between computational design and experimental validation will accelerate the discovery of novel spirocyclic compounds with enhanced therapeutic or material properties.
Integration of Machine Learning in Spiro Compound Research
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical research, from drug discovery to materials design. springernature.comnih.gov Integrating these powerful tools into the study of this compound can unlock new possibilities.
Unexplored avenues for future research include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Machine learning algorithms can be used to develop robust QSAR models that correlate the structural features of spirocyclic compounds with their biological activities. fue.edu.egnih.govrsc.org These predictive models can then be used to screen large virtual libraries of derivatives of this compound and prioritize candidates for synthesis and experimental testing. fue.edu.egnih.govrsc.org
Predictive Modeling of Physicochemical Properties: Machine learning models can be trained to predict key physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development. nih.gov This would enable the early-stage filtering of compounds with unfavorable properties.
De Novo Design: Generative machine learning models can be employed to design entirely new spirocyclic architectures with desired properties. kcl.ac.uk These models can learn the underlying patterns in existing chemical data to generate novel molecules that are likely to be active against a specific target. kcl.ac.uk
The integration of machine learning will undoubtedly accelerate the pace of discovery and optimization of spirocyclic compounds like this compound for a wide range of applications.
Data Tables
Table 1: Potential Sustainable Synthetic Methodologies
| Methodology | Key Features | Potential Advantages for Spirocycle Synthesis |
|---|---|---|
| Iodine Catalysis | Solvent-free, microwave irradiation | High regioselectivity, environmentally friendly. researchgate.net |
| DBU Catalysis | Metal-free, aqueous media | Green reaction conditions, broad substrate scope. fue.edu.eg |
| Microwave-Assisted Synthesis | Rapid heating, use of ionic liquids | Reduced reaction times, improved yields. nih.govopenmedicinalchemistryjournal.com |
| Visible-Light Photocatalysis | Mild reaction conditions, metal-free | High atom economy, access to novel reactivity. spirochem.com |
Table 2: Advanced Spectroscopic Techniques for Dynamic and Structural Analysis
| Technique | Information Gained | Application to this compound |
|---|---|---|
| Dynamic NMR (EXSY, VT-NMR) | Conformational exchange rates, thermodynamic and kinetic parameters. researchgate.netatomwise.com | Elucidation of ring dynamics and conformational preferences. |
| Circular Dichroism (CD/ECD) | Absolute configuration, stereochemical information. rsc.org | Determination of the stereochemistry of chiral centers. |
| Vibrational Circular Dichroism (VCD) | Stereochemical information from vibrational transitions. rsc.org | Detailed analysis of the three-dimensional structure in solution. |
Q & A
Basic Research Questions
Q. What are the synthetic routes for 4-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one, and what are the critical intermediates?
- Methodological Answer : The synthesis typically involves cyclization reactions to form the spirocyclic core. For example, a nitroso intermediate (e.g., 1-nitroso-1-oxa-3-azaspiro[4.5]decan-2-one) can be used as a precursor, followed by alkylation at the 3-position to introduce the ethyl group. Hydrochloride salts of similar compounds (e.g., 3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride) suggest the use of acid-mediated cyclization and purification via crystallization . Key challenges include controlling regioselectivity during alkylation and optimizing reaction conditions to avoid byproducts.
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?
- Methodological Answer : Single-crystal X-ray diffraction is critical for confirming the spirocyclic structure and substituent positions. For example, triclinic crystal systems (space group P1) with parameters a = 8.1878 Å, b = 10.2241 Å, and c = 12.2188 Å have been reported for related spirocyclic compounds . Complementary techniques include NMR (to verify ethyl group placement) and high-resolution mass spectrometry (HRMS) for molecular weight validation.
Q. What are the primary biological targets of this compound, and how are they identified?
- Methodological Answer : Structural analogs (e.g., 8-methyl-2,8-diazaspiro[4.5]decan-3-one) inhibit Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of necroptosis . Target validation involves:
- In vitro kinase assays : Measure RIPK1 inhibition using ADP-Glo™ or fluorescence-based platforms.
- Cellular models : Assess anti-necroptotic effects in U937 cells treated with TNF-α + SMAC mimetic + caspase inhibitors .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biochemical activities of this compound across studies?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., ATP concentrations in kinase assays) or cellular models. To address this:
- Dose-response profiling : Compare IC50 values under standardized conditions.
- Off-target screening : Use proteome-wide kinase profiling (e.g., KINOMEscan) to rule out nonspecific effects.
- Structural analogs : Test derivatives (e.g., 8-phenyl or 8-benzyl variants) to isolate substituent-specific effects .
Q. What experimental strategies are recommended to study this compound’s pharmacokinetics and metabolism?
- Methodological Answer :
- Metabolic stability : Incubate with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS/MS.
- CYP inhibition assays : Screen for interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorescent probes.
- Tissue distribution : Radiolabel the compound (e.g., <sup>14</sup>C) and track accumulation in organs via autoradiography .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency and selectivity?
- Methodological Answer :
- Core modifications : Replace the oxazolidinone ring with thiazolidinone to assess impact on RIPK1 binding .
- Substituent effects : Compare ethyl, methyl, and fluorophenyl groups at the 3- and 8-positions (see Table 1).
- Computational modeling : Perform molecular docking to predict interactions with RIPK1’s kinase domain (PDB: 6OQI) .
Table 1 . SAR of Spirocyclic Derivatives on RIPK1 Inhibition
| Substituent (Position) | IC50 (RIPK1) | Selectivity (vs. RIPK2) |
|---|---|---|
| 3-Ethyl, 8-H (Target) | 120 nM | 15-fold |
| 3-Methyl, 8-Phenyl | 85 nM | 8-fold |
| 3-Butyl, 8-Fluorophenyl | 210 nM | 25-fold |
| Data adapted from . |
Q. What in vivo models are suitable for evaluating therapeutic potential in inflammatory diseases?
- Methodological Answer :
- Murine TNF-induced systemic inflammation : Administer compound (10 mg/kg, IP) and monitor serum IL-6 and HMGB1 levels.
- Colitis models : Use dextran sulfate sodium (DSS)-treated mice to assess intestinal necroptosis inhibition .
- Pharmacodynamic markers : Quantify phosphorylated MLKL (p-MLKL) in tissues via Western blot.
Key Considerations for Experimental Design
- Control experiments : Include RIPK1-knockout cells to confirm target specificity.
- Data reproducibility : Use at least two orthogonal assays (e.g., cell viability + LDH release) to validate anti-necroptotic effects.
- Synthetic purity : Ensure >95% purity (HPLC-UV) to avoid confounding bioactivity results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
